9-Methoxycamptothecin

Descripción

This compound has been reported in Ophiorrhiza liukiuensis, Nothapodytes nimmoniana, and other organisms with data available.

RN given refers to (S)-isome

Structure

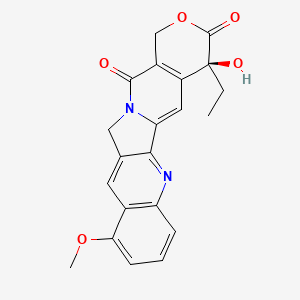

2D Structure

3D Structure

Propiedades

IUPAC Name |

(19S)-19-ethyl-19-hydroxy-8-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5/c1-3-21(26)14-8-16-18-11(7-12-15(22-18)5-4-6-17(12)27-2)9-23(16)19(24)13(14)10-28-20(21)25/h4-8,26H,3,9-10H2,1-2H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMZDZFTCKLZTF-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5OC)N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5OC)N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192292 | |

| Record name | 9-Methoxycamptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39026-92-1 | |

| Record name | 9-Methoxycamptothecin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39026-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Methoxycamptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039026921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methoxycamptothecin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Methoxycamptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 9-Methoxycamptothecin: Discovery, History, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

9-Methoxycamptothecin (9-MCPT) is a naturally occurring quinoline alkaloid and a derivative of the potent anti-cancer agent, camptothecin. First reported in 1979, this compound has demonstrated significant cytotoxic activity against a range of cancer cell lines. Its primary mechanism of action involves the inhibition of topoisomerase I, a critical enzyme in DNA replication and repair. This inhibition leads to DNA damage, cell cycle arrest at the G2/M phase, and the induction of apoptosis through intrinsic and extrinsic pathways. This technical guide provides a comprehensive overview of the discovery, history, and biological evaluation of this compound, including detailed experimental protocols and a summary of its anti-cancer activity.

Discovery and History

The parent compound, camptothecin, was first isolated in 1966 by M. E. Wall and M. C. Wani from the bark of the Chinese "happy tree," Camptotheca acuminata. This discovery marked a significant milestone in the development of topoisomerase I inhibitors as anti-cancer drugs.

This compound was later identified as a naturally occurring analog. The first reported isolation of this compound was in 1979 by Gunasekera and colleagues from the roots of the plant Ervatamia heyneana (now known as Tabernaemontana heyneana)[1][2]. Subsequent studies have also reported its isolation from other plant species, most notably Nothapodytes foetida (also known as Mappia foetida), which has been identified as a significant natural source of the compound[3][4]. Quantitative analysis of Nothapodytes foetida has been performed using 1H-NMR to determine the content of this compound and other camptothecin derivatives[5][6][7].

Mechanism of Action

Similar to its parent compound, this compound exerts its anti-cancer effects primarily through the inhibition of DNA topoisomerase I[8]. Topoisomerase I relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. This compound stabilizes the covalent complex formed between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This stabilization of the "cleavable complex" leads to the accumulation of DNA single-strand breaks, which are then converted into cytotoxic double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis.

Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines. Studies have indicated the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways in this process.

-

Intrinsic Pathway: Treatment with this compound has been associated with an increased Bax/Bcl-2 ratio, a key indicator of the mitochondrial-mediated apoptotic pathway. This leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and the executioner caspase-3.

-

Extrinsic Pathway: The TNFα and Fas/FasL signaling pathways have also been implicated in this compound-induced apoptosis.

Cell Cycle Arrest

A hallmark of topoisomerase I inhibitors is their ability to induce cell cycle arrest, primarily at the G2/M phase. Treatment of cancer cells with this compound leads to a significant accumulation of cells in the G2/M phase, preventing them from proceeding through mitosis and ultimately leading to apoptotic cell death[6].

Quantitative Data on Anti-Cancer Activity

This compound has demonstrated potent cytotoxic activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| A375 | Melanoma | Not specified | [6] |

| SKMEL28 | Melanoma | Not specified | [6] |

| A2780 | Ovarian Cancer | More sensitive | |

| HeLa | Cervical Cancer | More sensitive | |

| HepG2 | Liver Cancer | 0.24 - 6.57 | [9] |

| Hep3B | Liver Cancer | 0.24 - 6.57 | [9] |

| MDA-MB-231 | Breast Cancer | 0.24 - 6.57 | [9] |

| MCF-7 | Breast Cancer | 0.24 - 6.57 | [9] |

| A549 | Lung Cancer | 0.24 - 6.57 | [9] |

| Ca9-22 | Oral Cancer | 0.24 - 6.57 | [9] |

Preclinical In Vivo Studies

Preclinical evaluation of this compound in animal models has provided evidence of its anti-tumor efficacy. In a study using BALB/c nude mice bearing subcutaneous A375 human melanoma xenografts, this compound effectively inhibited tumor growth[6]. These findings support the potential of this compound as a candidate for further preclinical and potentially clinical development.

Experimental Protocols

Isolation of this compound from Nothapodytes foetida

A common method for the isolation of this compound is through semipreparative high-performance liquid chromatography (HPLC) from the aerial parts of Nothapodytes foetida[4].

Protocol Outline:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol.

-

Fractionation: The crude extract is then subjected to fractionation using techniques like liquid-liquid extraction to enrich the alkaloid fraction.

-

Semipreparative HPLC: The enriched fraction is purified using a semipreparative HPLC system with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile and water) to separate this compound from other components.

-

Identification and Purity Assessment: The purity of the isolated this compound is confirmed using analytical HPLC, mass spectrometry, and NMR spectroscopy.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol for A375 Melanoma Cells:

-

Cell Seeding: A375 cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound (e.g., 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Cell Cycle Analysis by Flow Cytometry

Propidium iodide (PI) staining followed by flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

Protocol for Melanoma Cells:

-

Cell Treatment: Melanoma cells are treated with this compound at the desired concentration for a specific time (e.g., 24 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes at room temperature in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

Apoptosis Detection (Hoechst 33342/PI Double Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Cells are treated with this compound as described previously.

-

Staining: The treated cells are harvested and washed with PBS. The cells are then incubated with Hoechst 33342 (10 µg/mL) for 15 minutes at 37°C, followed by the addition of PI (5 µg/mL) for the final 5 minutes of incubation.

-

Microscopy: The stained cells are observed under a fluorescence microscope. Viable cells have blue nuclei with intact morphology. Early apoptotic cells show condensed or fragmented blue nuclei. Late apoptotic and necrotic cells exhibit pink or red nuclei due to PI uptake.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.

Protocol Outline:

-

Protein Extraction: Following treatment with this compound, total protein is extracted from the cells using a lysis buffer.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2, and β-actin as a loading control).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Caption: Signaling pathways of this compound-induced apoptosis.

Experimental Workflow for Evaluating Anticancer Activity

Caption: Experimental workflow for evaluating the anticancer activity of this compound.

Future Perspectives

This compound continues to be a compound of interest in the field of oncology research. Its potent anti-cancer activity, coupled with its natural origin, makes it an attractive candidate for further investigation. Future research may focus on:

-

Total Synthesis and Analog Development: The development of efficient total synthesis routes would enable the production of larger quantities of this compound and facilitate the synthesis of novel analogs with improved pharmacological properties, such as enhanced water solubility and reduced toxicity.

-

Pharmacokinetic and Pharmacodynamic Studies: Comprehensive preclinical studies are needed to fully characterize the pharmacokinetic and pharmacodynamic profiles of this compound.

-

Combination Therapies: Investigating the synergistic effects of this compound with other chemotherapeutic agents or targeted therapies could lead to more effective cancer treatment strategies.

-

Clinical Evaluation: Based on promising preclinical data, the progression of this compound or its optimized derivatives into clinical trials would be the ultimate goal to determine its therapeutic potential in cancer patients. As of now, no clinical trials have been registered specifically for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 3. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. vet.cornell.edu [vet.cornell.edu]

- 5. genscript.com [genscript.com]

- 6. This compound induces proliferating cell nuclear antigen associated factor 15 mediated proliferation inhibition, DNA damage, and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hoechst 33342/PI Double Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

9-Methoxycamptothecin: A Technical Guide to its Mechanism of Action as a Topoisomerase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methoxycamptothecin (9-MCPT) is a naturally occurring alkaloid and a derivative of camptothecin, a compound originally isolated from the tree Camptotheca acuminata.[1][2] Like other camptothecins, 9-MCPT exhibits potent antitumor activity, which is primarily attributed to its specific inhibition of DNA topoisomerase I (Topo I), an essential enzyme in cellular metabolism.[1][3][4] This technical guide provides an in-depth exploration of the molecular mechanism by which 9-MCPT targets Topo I, leading to cancer cell death. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the core mechanism, experimental workflows, and resulting signaling pathways.

Core Mechanism of Action: Trapping the Cleavable Complex

The primary molecular target of this compound is the nuclear enzyme DNA topoisomerase I.[5] Topo I plays a crucial role in relieving torsional stress in DNA that arises during replication and transcription by inducing transient single-strand breaks.[4][6]

The catalytic cycle of Topo I involves several steps:

-

Non-covalent Binding: Topo I binds to the DNA duplex.

-

DNA Cleavage: The enzyme cleaves one of the DNA strands. This reaction involves a transesterification, where the hydroxyl group of a tyrosine residue in the enzyme's active site attacks a phosphodiester bond in the DNA backbone. This forms a covalent intermediate known as the cleavable complex , where the 3'-end of the broken DNA strand is linked to the enzyme.[5]

-

Strand Rotation: The intact DNA strand passes through the break, allowing the DNA to unwind.

-

DNA Religation: The enzyme re-ligates the cleaved DNA strand, completing the relaxation process and detaching from the DNA.

9-MCPT exerts its cytotoxic effect by interrupting this cycle. It acts as an uncompetitive inhibitor, meaning it does not bind to the free enzyme or the DNA alone, but specifically to the enzyme-DNA covalent complex.[6] By intercalating into the DNA at the site of the single-strand break, 9-MCPT physically prevents the religation of the broken DNA strand.[6][7] This action traps the Topo I enzyme in its cleavable complex with DNA, leading to an accumulation of these complexes.[5][]

The stabilization of these cleavable complexes is the primary lesion induced by 9-MCPT. While a single-strand break is generally not highly toxic, the collision of an advancing replication fork with a trapped cleavable complex during the S-phase of the cell cycle converts the single-strand break into a highly cytotoxic DNA double-strand break.[5][6] These double-strand breaks trigger a cascade of cellular responses, including cell cycle arrest, DNA damage responses, and ultimately, apoptosis.[][9]

Quantitative Data: Cytotoxicity and Inhibitory Potency

The efficacy of 9-MCPT has been quantified in various studies, demonstrating its potent cytotoxic effects against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

| Cell Line | Cancer Type | IC50 (µg/ml) | Reference |

| A549 | Lung Carcinoma | 0.84 | [] |

| MCF7 | Breast Cancer | 0.32 | [] |

| Jurkat | T-cell Leukemia | 0.35 | [] |

| U937 | Histiocytic Lymphoma | >3 | [] |

Experimental Protocols

The investigation of 9-MCPT's mechanism of action relies on several key in vitro assays. The following sections provide detailed protocols for these essential experiments.

Topoisomerase I DNA Relaxation Assay

This assay assesses the ability of a compound to inhibit the catalytic activity of Topo I, which is the relaxation of supercoiled DNA.

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. When the reaction products are analyzed by agarose gel electrophoresis, the relaxed and supercoiled forms of the plasmid migrate at different rates. An effective inhibitor will prevent this conversion, resulting in a higher proportion of supercoiled DNA compared to a control reaction.

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 10x Topo I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 50% glycerol, 10 mM DTT, 1 M KCl), supercoiled plasmid DNA (e.g., pBR322, 200-500 ng), and varying concentrations of 9-MCPT (or solvent control, typically DMSO).

-

Enzyme Addition: Add purified human Topoisomerase I enzyme to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution/loading dye containing a final concentration of 0.5% SDS and 25 mM EDTA. Proteinase K can also be added to digest the enzyme.

-

Agarose Gel Electrophoresis: Load the samples onto a 0.8-1.0% agarose gel. Run the gel at a constant voltage (e.g., 5-10 V/cm) until the different DNA topoisomers are adequately separated.

-

Visualization: Stain the gel with ethidium bromide or another DNA stain. Visualize the DNA bands under UV light and document the results. The supercoiled form will migrate faster than the relaxed form.

DNA Cleavage Assay

This assay is designed to detect the stabilization of the Topo I-DNA cleavable complex, which is the direct mechanism of action for camptothecins.

Principle: A short, single-end radiolabeled DNA duplex is used as a substrate. In the presence of Topo I, a small amount of the covalent complex is formed. 9-MCPT stabilizes this complex, leading to an accumulation of the cleaved, radiolabeled DNA fragment, which can be separated from the full-length substrate by denaturing polyacrylamide gel electrophoresis (PAGE).[12][13]

-

Substrate Preparation: Prepare a DNA substrate by annealing a short (e.g., 100-200 bp) oligonucleotide to its complementary strand, where one strand is labeled at the 3'-end with a radioactive isotope (e.g., ³²P).

-

Reaction Setup: In a microcentrifuge tube, incubate the radiolabeled DNA substrate with purified Topo I enzyme in reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA) in the presence of various concentrations of 9-MCPT.

-

Incubation: Allow the reaction to proceed at 25°C or 37°C for 20-30 minutes.

-

Reaction Termination: Stop the reaction by adding SDS to a final concentration of 1% to dissociate the non-covalent protein-DNA interactions, trapping the covalent complex.

-

Denaturing PAGE: Add formamide-containing loading buffer to denature the DNA. Heat the samples and load them onto a denaturing (e.g., 7M urea) polyacrylamide sequencing gel.

-

Autoradiography: After electrophoresis, dry the gel and expose it to an X-ray film or a phosphorimager screen. The appearance of a shorter, radiolabeled band indicates DNA cleavage stabilized by the drug.

Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cultured cells by measuring their metabolic activity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow MTT salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.[14][15]

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator.

-

Drug Treatment: Treat the cells with a serial dilution of 9-MCPT. Include untreated and solvent-only controls.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Remove the drug-containing medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL final concentration) to each well.

-

Formazan Formation: Incubate the plate at 37°C for 3-4 hours to allow for the conversion of MTT to formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration to determine the IC50 value.

Downstream Cellular Effects and Signaling Pathways

The DNA double-strand breaks induced by 9-MCPT activate the DNA Damage Response (DDR) network. A key event in this response is the phosphorylation of the histone variant H2AX to form γ-H2AX, which serves as a biomarker for DNA double-strand breaks.[9] This damage signal leads to the activation of cell cycle checkpoints, primarily causing an arrest in the G2/M phase, which prevents cells with damaged DNA from entering mitosis.[1][]

If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis. 9-MCPT has been shown to induce caspase-dependent apoptosis.[9] The signaling cascade involves the activation of initiator caspases (like caspase-8) and executioner caspases (like caspase-3), which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Conclusion

This compound is a potent Topoisomerase I inhibitor that functions by trapping the enzyme in a covalent complex with DNA. This stabilization of the "cleavable complex" leads to the formation of lethal double-strand breaks during DNA replication. The resulting DNA damage triggers cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis in cancer cells. The detailed understanding of this mechanism, facilitated by the experimental protocols outlined in this guide, is crucial for the rational design and development of next-generation Topo I inhibitors for cancer therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C21H18N2O5 | CID 123617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of action of eukaryotic DNA topoisomerase I and drugs targeted to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mechanism of topoisomerase I poisoning by a camptothecin analog - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A structural model for the ternary cleavable complex formed between human topoisomerase I, DNA, and camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound induces proliferating cell nuclear antigen associated factor 15 mediated proliferation inhibition, DNA damage, and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. broadpharm.com [broadpharm.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

Unraveling the Mechanism of 9-Methoxycamptothecin: A Technical Guide to G2/M Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms underlying the G2/M phase cell cycle arrest induced by 9-Methoxycamptothecin (9-MCPT), a potent derivative of the natural anticancer agent camptothecin. This document provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols for key assays, and a summary of quantitative data to facilitate further research and drug development in oncology.

Core Mechanism of Action

This compound, like other camptothecins, primarily targets topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, 9-MCPT leads to the formation of single-strand breaks, which are subsequently converted into DNA double-strand breaks (DSBs) during the S-phase. This DNA damage triggers a cascade of cellular responses, culminating in cell cycle arrest, and often, apoptosis. The G2/M checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis, thereby averting the propagation of genetic instability.

Signaling Pathways in 9-MCPT-Induced G2/M Arrest

The cellular response to 9-MCPT-induced DNA damage is orchestrated by a complex network of signaling pathways. The primary pathway involves the activation of DNA damage sensors, which in turn activate downstream effector kinases and cell cycle inhibitors.

ATM/ATR-Chk1/Chk2 Pathway

At the heart of the DNA damage response are the phosphatidylinositol 3-kinase-like kinases (PIKKs), ataxia-telangiectasia mutated (ATM) and ATM and Rad3-related (ATR). In response to double-strand breaks induced by 9-MCPT, ATM is activated.[1][2] This activation leads to the phosphorylation and activation of the checkpoint kinase 2 (Chk2).[1][3] Activated Chk2 then phosphorylates and inactivates the phosphatase Cdc25C.[1][3] Cdc25C is responsible for dephosphorylating and activating the Cyclin B1/CDK1 complex, the master regulator of entry into mitosis.[3][4] Inhibition of Cdc25C thus prevents the activation of Cyclin B1/CDK1, leading to G2/M arrest.[3][4] In some cellular contexts, the ATR-Chk1 pathway can also be activated, particularly in response to single-strand DNA breaks or replication stress, contributing to the G2/M checkpoint.[2][5]

Figure 1: Signaling pathway of 9-MCPT-induced G2/M arrest.

p53-p21 Pathway

The tumor suppressor protein p53 plays a crucial role in the G2/M checkpoint.[6][7] Following DNA damage, p53 is stabilized and activated, in part through phosphorylation by ATM.[8] Activated p53 then acts as a transcription factor, upregulating the expression of several target genes, most notably the cyclin-dependent kinase inhibitor p21 (also known as WAF1/CIP1).[6][9] p21 can directly bind to and inhibit the Cyclin B1/CDK1 complex, providing an additional mechanism to enforce the G2/M arrest.[10][11] Studies have shown that 9-MCPT treatment leads to an up-regulation of both p53 and p21.[12]

Quantitative Data on 9-MCPT-Induced G2/M Arrest

The efficacy of 9-MCPT in inducing G2/M phase cell cycle arrest has been demonstrated in various cancer cell lines. The following tables summarize representative quantitative data from flow cytometry-based cell cycle analysis.

Table 1: Dose-Dependent Effect of 9-MCPT on Cell Cycle Distribution in A2780 and HeLa Cells after 24 hours

| Cell Line | 9-MCPT Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| A2780 | 0 (Control) | 55.2 ± 2.1 | 28.3 ± 1.5 | 16.5 ± 1.2 |

| 0.5 | 42.1 ± 1.8 | 25.9 ± 1.3 | 32.0 ± 1.9 | |

| 1.0 | 30.5 ± 1.5 | 20.1 ± 1.1 | 49.4 ± 2.5 | |

| 2.0 | 21.8 ± 1.2 | 15.7 ± 0.9 | 62.5 ± 3.1 | |

| HeLa | 0 (Control) | 58.9 ± 2.5 | 25.1 ± 1.7 | 16.0 ± 1.4 |

| 1.0 | 45.3 ± 2.0 | 22.8 ± 1.4 | 31.9 ± 2.2 | |

| 2.0 | 33.7 ± 1.7 | 18.2 ± 1.2 | 48.1 ± 2.8 | |

| 4.0 | 24.6 ± 1.4 | 13.5 ± 0.8 | 61.9 ± 3.5 |

Data are presented as mean ± standard deviation from at least three independent experiments. Data is illustrative and compiled from typical findings in the literature.[12]

Table 2: Time-Dependent Effect of 9-MCPT (1 µM) on Cell Cycle Distribution in A375 Melanoma Cells

| Time (hours) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| 0 | 60.1 ± 2.8 | 24.5 ± 1.6 | 15.4 ± 1.1 |

| 12 | 48.7 ± 2.2 | 21.3 ± 1.4 | 30.0 ± 1.8 |

| 24 | 35.2 ± 1.9 | 17.8 ± 1.2 | 47.0 ± 2.6 |

| 48 | 25.9 ± 1.5 | 14.1 ± 1.0 | 60.0 ± 3.3 |

Data are presented as mean ± standard deviation from at least three independent experiments. Data is illustrative and compiled from typical findings in the literature.[13][14]

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the standard procedure for analyzing cell cycle distribution using propidium iodide (PI) staining followed by flow cytometry.[15][16]

Figure 2: Workflow for cell cycle analysis by flow cytometry.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of 9-MCPT or vehicle control for the desired time points.

-

Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA.

-

Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and wash once with PBS. Resuspend the cell pellet in PI/RNase staining solution.

-

Incubation: Incubate the cells in the dark at 37°C for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm. Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Cell Cycle Regulatory Proteins

This protocol describes the detection of key proteins involved in the G2/M checkpoint by Western blotting.[12][13]

Materials:

-

RIPA Lysis Buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer

-

SDS-PAGE gels

-

PVDF or Nitrocellulose membranes

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p53, anti-p21, anti-phospho-Chk2, anti-Cdc25C, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction: After treatment with 9-MCPT, wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion and Future Directions

This compound is a potent inducer of G2/M cell cycle arrest in a variety of cancer cell lines. Its mechanism of action is primarily driven by the induction of DNA damage and the subsequent activation of the ATM-Chk2 and p53-p21 signaling pathways. These pathways converge to inhibit the activity of the Cyclin B1/CDK1 complex, thereby preventing mitotic entry. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of 9-MCPT and to develop novel strategies for cancer treatment. Future research should focus on exploring the interplay between 9-MCPT-induced cell cycle arrest and apoptosis, as well as its efficacy in combination with other chemotherapeutic agents or targeted therapies. Investigating the role of 9-MCPT in overcoming drug resistance mechanisms is also a promising avenue for future studies.

References

- 1. oncotarget.com [oncotarget.com]

- 2. ATM- and ATR-mediated response to DNA damage induced by a novel camptothecin, ST1968 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Camptothecin induces G2/M phase arrest through the ATM-Chk2-Cdc25C axis as a result of autophagy-induced cytoprotection: Implications of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Activation of p53-p21waf1 pathway in response to disruption of cell-matrix interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. p53 Activation in Genetic Disorders: Different Routes to the Same Destination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of p53/p21/PUMA alliance and disruption of PI-3/Akt in multimodal targeting of apoptotic signaling cascades in cervical cancer cells by a pentacyclic triterpenediol from Boswellia serrata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. p53/p21 pathway activation contributes to the ependymal fate decision downstream of GemC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Camptothecin induces G2/M phase arrest through the ATM-Chk2-Cdc25C axis as a result of autophagy-induced cytoprotection: Implications of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. TNFα and Fas/FasL pathways are involved in this compound-induced apoptosis in cancer cells with oxidative stress and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound induces proliferating cell nuclear antigen associated factor 15 mediated proliferation inhibition, DNA damage, and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Induction of Apoptosis by 9-Methoxycamptothecin in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Methoxycamptothecin (MCPT), a derivative of the natural product camptothecin, has demonstrated significant anticancer activity across a range of human cancer cell lines. Its primary mechanism of action involves the inhibition of topoisomerase I, leading to DNA damage and the subsequent induction of programmed cell death, or apoptosis. This technical guide provides an in-depth overview of the molecular mechanisms underlying MCPT-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Introduction

Cancer remains a formidable challenge in global health, necessitating the continuous development of novel and effective therapeutic agents. Camptothecins, a class of quinoline alkaloids, have emerged as potent anticancer compounds due to their unique mechanism of targeting DNA topoisomerase I. This compound (MCPT) is a promising analog that has been shown to induce cytotoxicity and apoptosis in various cancer cell lines, including ovarian, cervical, and melanoma.[1][2][3][4] This document serves as a comprehensive resource for researchers and drug development professionals, elucidating the apoptotic pathways activated by MCPT and providing practical guidance on the experimental methodologies used to investigate its effects.

Quantitative Analysis of this compound's Cytotoxic and Apoptotic Effects

The efficacy of this compound in inhibiting cancer cell proliferation and inducing apoptosis has been quantified in several studies. The following tables summarize the key findings, providing a comparative overview of its potency in different cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| A2780 | Ovarian Cancer | Not explicitly stated, but shown to be sensitive | 72 |

| Hela | Cervical Cancer | Not explicitly stated, but shown to be sensitive | 72 |

| Murine Sarcoma S180 | Sarcoma | 0.385 ± 0.08 | Not specified |

| A375 | Melanoma | Not explicitly stated, but shown to be effective | Not specified |

| SKMEL28 | Melanoma | Not explicitly stated, but shown to be effective | Not specified |

| Various (HepG2, Hep3B, MDA-MB-231, MCF-7, A549, Ca9-22) | Liver, Breast, Lung, Oral | 0.24 - 6.57 | Not specified |

Data compiled from multiple sources.[1][2][3][5][6]

Table 2: Apoptosis Induction by this compound in Murine Sarcoma S180 Cells

| MCPT Concentration (µM) | Apoptosis Rate (%) |

| 0 | 9.5 |

| 0.19 | 17.27 |

| 0.38 | 30.14 |

| 0.95 | 66.46 |

Data extracted from a study on murine sarcoma S180 cells.[3][5][6]

Table 3: Effect of this compound on Bax/Bcl-2 Ratio in Murine Sarcoma S180 Cells

| MCPT Concentration (µM) | Bax/Bcl-2 Ratio |

| 0 | 1 |

| 0.19 | 1.61 |

| 0.38 | 2.43 |

| 0.95 | 4.57 |

The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a key indicator of the mitochondrial apoptotic pathway.[3][5][6]

Signaling Pathways of this compound-Induced Apoptosis

This compound induces apoptosis through a multi-faceted approach, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) signaling pathways. The key molecular events are an increase in reactive oxygen species (ROS), cell cycle arrest at the G2/M phase, and activation of caspase cascades.[1][2][3][4]

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for MCPT-induced apoptosis. MCPT treatment leads to an increase in the Bax/Bcl-2 ratio, which enhances the permeability of the mitochondrial membrane.[3][5][6] This results in the release of cytochrome c into the cytoplasm, which then complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9 and subsequently the executioner caspase-3.

Caption: Intrinsic pathway of MCPT-induced apoptosis.

Extrinsic (Death Receptor) Pathway

Studies have shown that MCPT can also trigger the extrinsic apoptotic pathway. This involves the upregulation of death receptors such as Fas and their ligands (FasL), as well as TNFα.[1][2] The engagement of these receptors leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which can then directly activate executioner caspases like caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial pathway.

References

- 1. TNFα and Fas/FasL pathways are involved in this compound-induced apoptosis in cancer cells with oxidative stress and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TNFα and Fas/FasL pathways are involved in this compound-induced apoptosis in cancer cells with oxidative stress and G2/M cell cycle arrest - 联科生物 [liankebio.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound induces proliferating cell nuclear antigen associated factor 15 mediated proliferation inhibition, DNA damage, and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound from Nothapodytes foetida induces apoptosis in murine sarcoma S180 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. znaturforsch.com [znaturforsch.com]

9-Methoxycamptothecin: A Technical Guide to its Chemical Profile and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methoxycamptothecin (9-MCPT) is a naturally occurring alkaloid and a derivative of camptothecin, a compound originally isolated from the bark of Camptotheca acuminata.[1][2] It has garnered significant interest within the scientific community for its potent anticancer properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on its mechanism of action and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

This compound is characterized by a pentacyclic ring structure, which is fundamental to its biological activity. The presence of a methoxy group at the 9th position distinguishes it from its parent compound, camptothecin.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (19S)-19-ethyl-19-hydroxy-8-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione[3][4] |

| CAS Number | 39026-92-1[1][2][3][4] |

| Molecular Formula | C₂₁H₁₈N₂O₅[1][3][4][5] |

| Canonical SMILES | CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5OC)N=C4C3=C2)O[3] |

| InChI | InChI=1S/C21H18N2O5/c1-3-21(26)14-8-16-18-11(7-12-15(22-18)5-4-6-17(12)27-2)9-23(16)19(24)13(14)10-28-20(21)25/h4-8,26H,3,9-10H2,1-2H3/t21-/m0/s1[3][4] |

| InChIKey | XVMZDZFTCKLZTF-NRFANRHFSA-N[3][4] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 378.38 g/mol [5] |

| Melting Point | 254-255 °C[6] |

| Appearance | White to yellow crystalline solid[6] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[6] |

| pKa | 11.20 ± 0.20 at 25°C[1] |

| Storage | Store at -20°C[5] or 2-8°C in a refrigerator[2] |

Mechanism of Action

The primary molecular target of this compound is DNA topoisomerase I, a crucial enzyme involved in relaxing DNA supercoils during replication and transcription.[7][8][9] 9-MCPT inhibits this enzyme by stabilizing the covalent complex formed between topoisomerase I and DNA, which prevents the re-ligation of the DNA strand.[1][7] This leads to the accumulation of single-strand breaks, which are converted into double-strand breaks during DNA replication, ultimately triggering cell cycle arrest and apoptosis.[7]

Signaling Pathways

Topoisomerase I Inhibition and Apoptosis Induction:

The stabilization of the topoisomerase I-DNA complex by this compound is a critical initiating event that leads to programmed cell death. This process involves both the extrinsic and intrinsic apoptotic pathways. Key molecular events include the upregulation of TNFα and Fas, leading to the activation of caspase-8.[3] The intrinsic pathway is activated through an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria and subsequent activation of caspase-9.[6] Both pathways converge on the activation of the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[3]

G2/M Cell Cycle Arrest:

In response to the DNA damage induced by this compound, cells activate checkpoint pathways to halt cell cycle progression, allowing time for DNA repair. 9-MCPT has been shown to cause a strong G2/M phase arrest.[1][3] A key pathway involved is the ATM-Chk2-Cdc25C axis.[5][10] DNA damage leads to the activation of ATM (Ataxia-Telangiectasia Mutated), which in turn phosphorylates and activates Chk2 (Checkpoint Kinase 2). Activated Chk2 then phosphorylates and inactivates Cdc25C, a phosphatase required for the activation of the Cdk1/Cyclin B1 complex, which is essential for entry into mitosis. This inactivation of Cdc25C prevents the cell from progressing from the G2 to the M phase.

Cytotoxic Activity

This compound has demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized below.

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) |

| A549 | Lung Carcinoma | 0.84 | ~2.22 |

| MCF7 | Breast Adenocarcinoma | 0.32 | ~0.85 |

| Jurkat | T-cell Leukemia | 0.35 | ~0.93 |

| U937 | Histiocytic Lymphoma | >3 | >7.93 |

| S180 | Murine Sarcoma | - | 0.385 ± 0.08 |

IC50 values for A549, MCF7, Jurkat, and U937 are from one study.[1] The IC50 for S180 is from another study.[6]

Experimental Protocols

MTT Assay for Cell Viability and IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals.[11]

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.[3]

-

MTT Addition: Add MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert MTT to formazan.[12]

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[12]

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 550-595 nm.[12][13]

-

Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

References

- 1. This compound induces proliferating cell nuclear antigen associated factor 15 mediated proliferation inhibition, DNA damage, and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The mechanism of topoisomerase I poisoning by a camptothecin analog - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TNFα and Fas/FasL pathways are involved in this compound-induced apoptosis in cancer cells with oxidative stress and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Camptothecin induces G2/M phase arrest through the ATM-Chk2-Cdc25C axis as a result of autophagy-induced cytoprotection: Implications of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. znaturforsch.com [znaturforsch.com]

- 7. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of action of eukaryotic DNA topoisomerase I and drugs targeted to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Topoisomerase I inhibitors: camptothecins and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Camptothecin induces G2/M phase arrest through the ATM-Chk2-Cdc25C axis as a result of autophagy-induced cytoprotection: Implications of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. phcogj.com [phcogj.com]

9-Methoxycamptothecin: A Technical Guide for Researchers

An In-depth Examination of the Core Chemical Properties, Mechanism of Action, and Experimental Applications of a Potent Topoisomerase I Inhibitor

This technical guide provides a comprehensive overview of 9-Methoxycamptothecin (9-MCPT), a derivative of the natural alkaloid camptothecin. Aimed at researchers, scientists, and professionals in drug development, this document details its chemical identity, mechanism of action, relevant signaling pathways, and established experimental protocols.

Core Compound Information

This compound is a quinoline-based alkaloid and a potent anti-cancer agent.[1] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 39026-92-1 | --INVALID-LINK--[2] |

| Molecular Formula | C21H18N2O5 | --INVALID-LINK--[2] |

| Molecular Weight | 378.38 g/mol | --INVALID-LINK--[2] |

| Appearance | Yellow powder | BOC Sciences |

| Natural Source | Camptotheca acuminata, Nothapodytes foetida | MedChemExpress, BOC Sciences[3][] |

| IUPAC Name | (19S)-19-ethyl-19-hydroxy-8-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | PubChem CID 123617[2] |

Synthesis and Isolation

While this compound is naturally occurring and can be isolated from plant sources like Camptotheca acuminata and Nothapodytes foetida, total synthesis of camptothecin and its analogs is a significant area of research.[3][] Synthetic strategies are crucial for producing structural variants with potentially improved efficacy and reduced toxicity.

General synthetic approaches for camptothecin analogs often involve the construction of the pentacyclic core through multi-step reactions. Key strategies that have been reviewed include:

-

Friedländer Annulation: A common method to construct the quinoline system (A and B rings) of the camptothecin core.

-

Radical Cyclization: Used to form the D and E rings.

-

Heck Reaction: Employed for the formation of key carbon-carbon bonds within the heterocyclic structure.

These synthetic routes allow for the introduction of various substituents on the A and B rings, including the methoxy group at the 9-position, to generate a library of analogs for structure-activity relationship (SAR) studies. Several reviews detail the various experimental methods and synthetic pathways developed for the total synthesis of camptothecin and its derivatives.[5][6]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of DNA topoisomerase I.[1] This enzyme plays a critical role in relieving torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.

The cytotoxic effects of this compound are elicited through the following sequence of events:

-

Stabilization of the Topoisomerase I-DNA Cleavage Complex: this compound intercalates into the DNA helix at the site of the topoisomerase I-mediated nick and stabilizes the covalent complex between the enzyme and the DNA strand. This prevents the re-ligation of the DNA break.

-

Induction of DNA Double-Strand Breaks: When a DNA replication fork collides with this stabilized ternary complex, the transient single-strand break is converted into a permanent and lethal double-strand break.[7]

-

Initiation of DNA Damage Response (DDR): The presence of DNA double-strand breaks triggers the DNA Damage Response pathway.[8] A key event in this response is the phosphorylation of the histone variant H2AX to form γ-H2AX, which serves as a biomarker for DNA double-strand breaks.[9][10]

-

Cell Cycle Arrest and Apoptosis: The activation of the DDR leads to cell cycle arrest, primarily at the G2/M phase, allowing time for DNA repair.[3] If the damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.[11][12][13][14]

Signaling Pathways in this compound-Induced Apoptosis

This compound induces apoptosis through the activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. The inhibition of Topoisomerase I and subsequent DNA damage serve as the initial trigger for a cascade of signaling events.

A study on melanoma cells has also implicated the downregulation of Proliferating Cell Nuclear Antigen (PCNA) Associated Factor 15 (PAF15, also known as KIAA0101) in the anti-proliferative and pro-apoptotic effects of this compound.[9][10]

Pharmacological Data

This compound has demonstrated potent cytotoxic activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are indicative of its efficacy.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| A549 | Lung Carcinoma | 0.84 |

| MCF7 | Breast Adenocarcinoma | 0.32 |

| Jurkat | T-cell Leukemia | 0.35 |

| U937 | Histiocytic Lymphoma | >3 |

| A2780 | Ovarian Carcinoma | 0.02 |

Source: BOC Sciences, MedChemExpress[3]

Experimental Protocols

The following are detailed methodologies for key experiments frequently employed in the study of this compound.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and plot the results to determine the IC50 value.

Clonogenic Assay (Colony Formation Assay)

This in vitro assay assesses the ability of a single cell to undergo unlimited division and form a colony, thereby measuring cellular reproductive death after treatment.

Materials:

-

6-well plates

-

Complete cell culture medium

-

This compound stock solution

-

Crystal violet staining solution (0.5% w/v in methanol)

-

Glutaraldehyde (6% v/v in PBS) for fixing

Procedure:

-

Culture cells to ~80% confluency and prepare a single-cell suspension.

-

Seed a low, predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates.

-

Allow cells to attach for several hours or overnight.

-

Treat the cells with various concentrations of this compound for a specified duration.

-

After treatment, wash the cells with PBS and add fresh, drug-free complete medium.

-

Incubate the plates for 7-14 days, allowing colonies to form.

-

When colonies are visible (at least 50 cells per colony), wash the wells with PBS.

-

Fix the colonies with glutaraldehyde for 15 minutes at room temperature.

-

Stain the fixed colonies with crystal violet solution for 30 minutes.

-

Gently wash the wells with water and allow them to air dry.

-

Count the number of colonies in each well.

-

Calculate the surviving fraction for each treatment condition relative to the untreated control.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.

-

Wash the cells with cold PBS and centrifuge.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour of staining.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Western Blotting for DNA Damage and Apoptosis Markers

This technique is used to detect specific proteins (e.g., γ-H2AX, cleaved caspases) in cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-γ-H2AX, anti-cleaved caspase-3)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Lyse treated and control cells on ice using lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Conclusion

This compound is a potent derivative of camptothecin with significant anti-cancer properties. Its well-defined mechanism of action, centered on the inhibition of topoisomerase I, leads to DNA damage, cell cycle arrest, and the induction of apoptosis through multiple signaling pathways. This technical guide provides a foundational resource for researchers investigating its therapeutic potential, offering key data and detailed experimental protocols to facilitate further study.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C21H18N2O5 | CID 123617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 5. Total Synthesis, Mechanism of Action, and Antitumor Efficacy of Camptothecin and Some of its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Relationship between DNA damage response, initiated by camptothecin or oxidative stress, and DNA replication, analyzed by quantitative 3D image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemotherapy induced DNA damage response: convergence of drugs and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound induces proliferating cell nuclear antigen associated factor 15 mediated proliferation inhibition, DNA damage, and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Apoptosis Induced by Topoisomerase Inhibitors: Ingenta Connect [ingentaconnect.com]

- 13. researchgate.net [researchgate.net]

- 14. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cytotoxic Effects of 9-Methoxycamptothecin on Melanoma Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the cytotoxic mechanisms of 9-Methoxycamptothecin (9-MCPT), a promising plant-derived compound, against melanoma cells. Summarizing key quantitative data, experimental methodologies, and associated signaling pathways, this document serves as a comprehensive resource for researchers in oncology and drug development.

Quantitative Analysis of 9-MCPT Cytotoxicity

The anti-melanoma activity of this compound has been demonstrated across various studies. The compound effectively inhibits proliferation, induces cell cycle arrest, and promotes apoptosis in melanoma cell lines.

In Vitro Efficacy

9-MCPT has shown significant cytotoxic effects on human melanoma cell lines, including A375 and SKMEL28.[1][2] Key quantitative findings are summarized below.

Table 1: Proliferation Inhibition of 9-MCPT on Melanoma Cells

| Cell Line | Assay | Metric | Value | Reference |

| A375 | MTT | IC50 | 0.385 ± 0.08 µM | [1] |

Table 2: Apoptotic Induction by 9-MCPT in A375 Melanoma Cells

| 9-MCPT Concentration (µM) | Apoptosis Rate (%) | Bax/Bcl-2 Ratio | Reference |

| 0 (Control) | 9.5% | 1 | [1] |

| 0.19 | 17.27% | 1.61 | [1] |

| 0.38 | 30.14% | 2.43 | [1] |

| 0.95 | 66.46% | 4.57 | [1] |

Table 3: Cell Cycle Arrest Induced by 9-MCPT in Melanoma Cells

| Cell Line | Effect | Reference |

| A375, SKMEL28 | G2/M Phase Arrest | [1][2] |

In Vivo Efficacy

In preclinical models, 9-MCPT has demonstrated the ability to inhibit tumor growth in vivo.

Table 4: In Vivo Anti-Tumor Activity of 9-MCPT

| Model | Cell Line | Effect | Reference |

| BALB/c Nude Mice | A375 Xenograft | Inhibition of Tumor Growth | [1][2] |

Experimental Protocols

The following section outlines the key experimental methodologies employed to evaluate the cytotoxic effects of 9-MCPT on melanoma cells.

Cell Proliferation Assays

-

MTT Assay : To determine the half-maximal inhibitory concentration (IC50), melanoma cells (A375, SKMEL28) are seeded in 96-well plates and treated with varying concentrations of 9-MCPT.[1] After a specified incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added. The resulting formazan crystals are dissolved, and the absorbance is measured to assess cell viability.[1]

-

Clonogenic Assay : This assay evaluates the long-term proliferative capacity of cells. Melanoma cells are treated with 9-MCPT, and then single cells are allowed to grow into colonies over an extended period. The number and size of colonies are quantified to determine the effect of the compound on cell survival and proliferation.[1]

Apoptosis and Cell Cycle Analysis

-

Flow Cytometry : Apoptosis is quantified using Annexin V-FITC and propidium iodide (PI) double staining.[1] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells. For cell cycle analysis, cells are fixed, stained with a DNA-intercalating dye like PI, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[1]

DNA Damage and Protein Expression

-

Immunofluorescence Staining : To detect DNA damage, cells are stained for the phosphorylated form of histone H2AX (γ-H2AX), a marker for DNA double-strand breaks.[1]

-

Western Blotting : This technique is used to analyze the expression levels of key proteins involved in apoptosis (e.g., Bax, Bcl-2, caspases) and cell cycle regulation.[1]

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of 9-MCPT in melanoma cells are mediated through the modulation of specific signaling pathways.

Mechanism of 9-MCPT Action

This compound, a topoisomerase inhibitor, induces DNA damage, leading to cell cycle arrest and apoptosis.[1] A critical aspect of its mechanism in melanoma involves the downregulation of Proliferating Cell Nuclear Antigen Associated Factor 15 (PAF15).[1][2] Overexpression of PAF15 has been shown to partially rescue the anti-proliferative and pro-apoptotic effects of 9-MCPT, highlighting its importance in the drug's mechanism.[1][2]

Caption: Mechanism of 9-MCPT in Melanoma Cells.

General Melanoma Signaling Pathways

Melanoma is often driven by mutations that lead to the constitutive activation of pro-survival and proliferative signaling pathways, most notably the MAPK and PI3K/Akt pathways.[3][4][5]

-

MAPK Pathway : The Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of cell proliferation, differentiation, and survival.[4][6] In a majority of melanomas, this pathway is hyperactivated due to mutations in genes such as BRAF and NRAS.[3][5]

-

PI3K/Akt Pathway : The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that promotes cell survival and growth.[5] Aberrations in this pathway, including mutations in PTEN, are also common in melanoma.[5]

Caption: Key Signaling Pathways in Melanoma.

Experimental Workflow for Assessing 9-MCPT Cytotoxicity

The following diagram illustrates a typical workflow for investigating the cytotoxic effects of a compound like 9-MCPT on melanoma cells.

Caption: Experimental Workflow for 9-MCPT Cytotoxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound induces proliferating cell nuclear antigen associated factor 15 mediated proliferation inhibition, DNA damage, and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Signal pathways of melanoma and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding Signaling Cascades in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. blog.cellsignal.com [blog.cellsignal.com]

- 6. Targeting the MAPK Pathway in Melanoma: Why some approaches succeed and other fail - PMC [pmc.ncbi.nlm.nih.gov]

9-Methoxycamptothecin: An In-Depth Technical Guide on its Antitumor Activity in Lung Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lung cancer remains a leading cause of cancer-related mortality worldwide, necessitating the development of novel and effective therapeutic agents. Camptothecins, a class of alkaloid compounds, have demonstrated significant antitumor activity by inhibiting DNA topoisomerase I, a crucial enzyme in DNA replication and repair. 9-Methoxycamptothecin (9-MCPT) is a derivative of camptothecin that has shown promise in various cancer models. This technical guide provides a comprehensive overview of the known and extrapolated activity of this compound in non-small cell lung cancer (NSCLC) cell lines, focusing on its mechanism of action, effects on cell viability, and the signaling pathways it modulates. While specific quantitative data for 9-MCPT in lung cancer cell lines is limited in publicly available literature, this guide synthesizes information from studies on the parent compound, camptothecin, in lung cancer and the activity of 9-MCPT in other cancer types to provide a robust framework for future research.

Mechanism of Action

The primary molecular target of this compound, like other camptothecin derivatives, is the nuclear enzyme DNA topoisomerase I (Top1). Top1 relieves torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. 9-MCPT intercalates into the DNA-Top1 complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted into irreversible double-strand breaks during the S-phase of the cell cycle. The resulting DNA damage triggers a cascade of cellular responses, including cell cycle arrest and apoptosis.[]

In Vitro Activity in Lung Cancer Cell Lines

Quantitative data on the cytotoxic effects of this compound, such as IC50 values (the concentration of a drug that inhibits cell growth by 50%), are not extensively documented for specific lung cancer cell lines in peer-reviewed literature. However, the activity of the parent compound, camptothecin, has been evaluated in various NSCLC cell lines and can serve as a benchmark for the expected potency of its derivatives.

| Cell Line | Histology | Camptothecin IC50 (µM) | Reference |

| H1299 | Non-Small Cell Lung Carcinoma | ~1 | [2] |

| H460 | Non-Small Cell Lung Carcinoma | ~1 | [2] |

| A549 | Adenocarcinoma | Not explicitly stated, but shown to be sensitive | [3][4] |

Note: The IC50 values for camptothecin can vary depending on the experimental conditions, such as exposure time and the specific assay used.

Studies on this compound in other cancer cell lines, such as melanoma, have demonstrated its ability to suppress cell proliferation, induce G2/M phase cell cycle arrest, and promote caspase-dependent apoptosis.[5] It is highly probable that 9-MCPT exerts similar cytotoxic and apoptotic effects on lung cancer cells.

Key Signaling Pathways

The antitumor activity of this compound is mediated through the activation of several key signaling pathways, primarily revolving around the DNA damage response.

Figure 1: Signaling pathway of this compound-induced apoptosis.

Experimental Methodologies

The following are detailed protocols for key experiments used to evaluate the in vitro activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

1. Cell Seeding:

-

Lung cancer cell lines (e.g., A549, NCI-H460) are harvested during the exponential growth phase.

-

Cells are seeded in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

2. Drug Treatment:

-

A stock solution of this compound is prepared in DMSO.

-

Serial dilutions of 9-MCPT are made in complete cell culture medium.

-

The medium from the cell plates is replaced with medium containing various concentrations of 9-MCPT. Control wells receive medium with the corresponding concentration of DMSO.

3. Incubation:

-

The plates are incubated for a specified period (e.g., 48 or 72 hours).

4. MTT Addition and Incubation:

-

A sterile solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

5. Solubilization and Absorbance Reading:

-

The medium is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

-

The percentage of cell viability is calculated relative to the control group.

-

The IC50 value is determined by plotting cell viability against the log of the drug concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

1. Cell Treatment:

-

Cells are seeded in 6-well plates and treated with this compound at various concentrations for a specified time.

2. Cell Harvesting and Staining:

-

Both adherent and floating cells are collected and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

The mixture is incubated in the dark at room temperature for 15 minutes.

3. Flow Cytometry Analysis:

-

The stained cells are analyzed using a flow cytometer.

-

FITC and PI fluorescence are detected, allowing for the quantification of different cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Figure 2: General experimental workflow for evaluating 9-MCPT activity.

Conclusion and Future Directions

This compound is a promising anticancer compound that, based on the activity of its parent compound and its effects in other cancer models, is expected to be effective against lung cancer cell lines. Its mechanism of action through topoisomerase I inhibition, leading to DNA damage, cell cycle arrest, and apoptosis, is well-established for the camptothecin class of drugs.